Triethylcholine chloride, also known as triethyl(2-hydroxyethyl)ammonium chloride, is a choline analog that has been widely used in scientific research to investigate neuromuscular transmission and acetylcholine synthesis. It is classified as a quaternary ammonium compound and serves as a competitive inhibitor of choline uptake into nerve terminals. []
Triethylcholine chloride falls under the category of quaternary ammonium compounds, which are characterized by a nitrogen atom bonded to four organic groups. It is also classified as a choline analogue, due to its structural similarity to choline, a vital nutrient involved in neurotransmission.
Triethylcholine chloride can be synthesized through the reaction of triethylamine with 2-chloroethanol. The synthesis typically follows these steps:
The molecular structure of triethylcholine chloride consists of a central nitrogen atom bonded to three ethyl groups and one chloride ion.
Triethylcholine chloride participates in various chemical reactions, primarily due to its quaternary ammonium structure:
Triethylcholine chloride's mechanism of action primarily involves its interference with acetylcholine synthesis:
The physical and chemical properties of triethylcholine chloride are essential for understanding its behavior in various applications:
These properties contribute to its effectiveness as a reagent in organic synthesis and its biological activity.
Triethylcholine chloride has several significant applications across various fields:
Through these diverse applications, triethylcholine chloride serves as an important tool in both scientific research and industrial chemistry, highlighting its relevance in understanding neurotransmission mechanisms and developing therapeutic strategies.
Triethylcholine chloride emerged as a compound of significant pharmacological interest during mid-20th-century investigations into cholinergic neurotransmission. Initial studies in 1946 by Keston and Wortis demonstrated that triethylcholine induced respiratory paralysis in mice, an effect reversible by choline administration, suggesting a competitive relationship with endogenous choline [2] [6]. This pivotal observation laid the groundwork for subsequent research by Bowman and Rand in 1961, who systematically characterized triethylcholine’s unique neuromuscular blocking properties across animal models (rabbits, cats, dogs). Their work revealed its ability to produce exercise-dependent weakness resembling myasthenia gravis, distinguishing it from classical neuromuscular blockers [2] [6]. The compound’s potential therapeutic application for spasticity was explored by Laurence and Webster in 1961, where it alleviated tetanus-induced spasms in rabbits without impairing normal respiration—a finding attributed to its frequency-dependent mechanism [6].
Triethylcholine chloride, systematically named N,N,N-triethyl-2-hydroxyethanaminium chloride, is a quaternary ammonium salt and synthetic structural analog of choline. Its molecular formula is C₈H₂₀NO⁺·Cl⁻, with a molar mass of 146.25 g/mol for the cation [1] [5]. The compound features a triethyl-substituted nitrogen atom取代 instead of the trimethyl group of choline, significantly altering its biochemical behavior. Key physicochemical properties include:
Table 1: Structural Comparison with Choline
| Property | Triethylcholine | Choline |
|---|---|---|
| IUPAC Name | N,N,N-Triethyl-2-hydroxyethanaminium | 2-Hydroxy-N,N,N-trimethylethanaminium |
| Molecular Formula | C₈H₂₀NO⁺ | C₅H₁₄NO⁺ |
| Hydrogen Bond Donors | 1 | 1 |
| Rotatable Bonds | 5 | 4 |
| Canonical SMILES | OCCN+(CC)CC | CN+(C)CCO |
This structural modification reduces polarity and enhances lipophilicity (XLogP: 0.43) compared to choline, facilitating its uptake into cholinergic neurons while resisting enzymatic degradation [1] [5].
Triethylcholine chloride is academically significant as a prototype "false transmitter" precursor in cholinergic systems. It competes with choline for high-affinity uptake via the sodium-dependent choline transporter (CHT1/SLC5A7) [2] [6]. Once internalized, it undergoes acetylation by choline acetyltransferase to form acetyl-triethylcholine, which is loaded into synaptic vesicles and released upon neuronal stimulation. Unlike acetylcholine, acetyl-triethylcholine exhibits minimal postsynaptic receptor activity, thereby impairing neuromuscular transmission [1] [6]. This mechanism underpins its pharmacological effect: a use-dependent blockade exacerbated by high-frequency nerve stimulation, making it a tool to study synaptic physiology and pathologies like myasthenia gravis [2]. Its experimental utility extends to probing choline metabolism dynamics and vesicular packaging mechanisms [6].
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: